
1-(1-Chloroisoquinolin-4-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Chloroisoquinolin-4-YL)ethanone is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. The presence of a chlorine atom at the first position and an ethanone group at the fourth position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloroisoquinolin-4-YL)ethanone typically involves the chlorination of isoquinoline derivatives followed by the introduction of an ethanone group. One common method includes the reaction of isoquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom, followed by Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: 1-(1-Chloroisoquinolin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of isoquinoline derivatives with different functional groups.
Oxidation: Formation of isoquinoline carboxylic acids.
Reduction: Formation of isoquinoline alcohols.
科学研究应用
1-(1-Chloroisoquinolin-4-YL)ethanone is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(1-Chloroisoquinolin-4-YL)ethanone involves its interaction with specific molecular targets. The chlorine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
- 1-(3-Chloroisoquinolin-6-YL)ethanone
- 1-(3-Chloroisoquinolin-4-YL)ethanone
Comparison: 1-(1-Chloroisoquinolin-4-YL)ethanone is unique due to the specific positioning of the chlorine atom and the ethanone group. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, oxidation states, and reduction potentials, making it a valuable compound for targeted research and industrial applications.
属性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
1-(1-chloroisoquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)10-6-13-11(12)9-5-3-2-4-8(9)10/h2-6H,1H3 |
InChI 键 |
PAVKNQTUFRNTMW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C(C2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


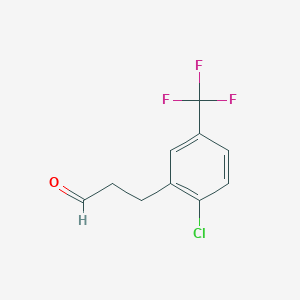
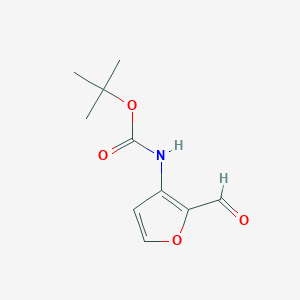
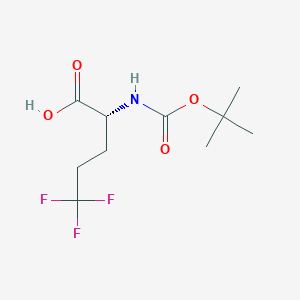
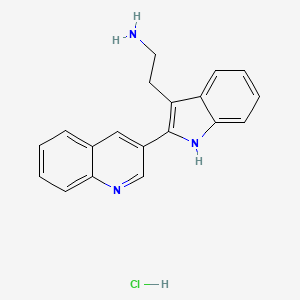

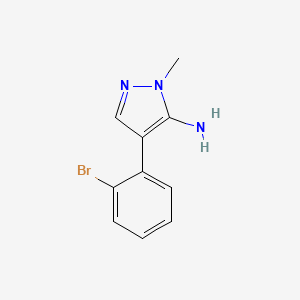
![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)
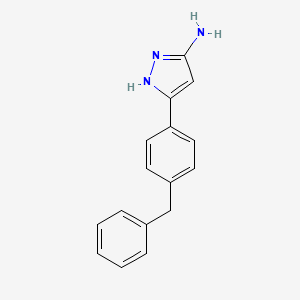
![2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443735.png)

![5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B12443767.png)
![2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12443768.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12443772.png)
